molecular formula C20H17NO6 B12151878 N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine

N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine

Cat. No.: B12151878
M. Wt: 367.4 g/mol
InChI Key: OITDLGFSXSDKJB-UHFFFAOYSA-N
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Description

The compound N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine features a coumarin (chromen-2-one) core substituted at the 4-position with a phenyl group and at the 7-position with a propanoyl-glycine moiety via an ether linkage. This structure combines the aromatic properties of the coumarin scaffold with the hydrogen-bonding capabilities of the glycine unit, making it a candidate for applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

2-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]acetic acid

InChI

InChI=1S/C20H17NO6/c1-12(20(25)21-11-18(22)23)26-14-7-8-15-16(13-5-3-2-4-6-13)10-19(24)27-17(15)9-14/h2-10,12H,11H2,1H3,(H,21,25)(H,22,23)

InChI Key

OITDLGFSXSDKJB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. For instance, the synthesis of similar compounds has been achieved using 4-chlorobenzoyl chloride in dichloromethane with a slight excess of triethylamine at 20°C for 1 hour . The resulting product is then purified by flash chromatography on silica gel using dichloromethane as an eluent .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amide Bond Formation and Cleavage

The glycine moiety participates in amide bond chemistry. During synthesis, the compound is formed via coupling between 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid and glycine using carbodiimide reagents (e.g., EDC or DCC). Conversely, amide bond cleavage can occur under acidic (HCl) or basic (NaOH) hydrolysis, yielding the parent carboxylic acid and glycine.

Reaction TypeReagents/ConditionsProducts
Amide formationEDC, DCC, HOBt in DMF/DCMN-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine
Amide hydrolysis6M HCl, reflux; or 1M NaOH, 60°C2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid + glycine

Ester and Ether Functional Group Reactivity

The propanoyl ester and chromenyl ether groups are critical sites for modification:

  • Ester hydrolysis : The propanoyl ester undergoes saponification with NaOH or acid-catalyzed hydrolysis, producing carboxylic acid derivatives.

  • Ether stability : The chromenyl ether bond is resistant to nucleophilic attack under mild conditions but cleaves under strong acids (e.g., HBr in acetic acid).

Example reaction pathway :
N-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoylglycine1M NaOH2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid+glycine\text{this compound} \xrightarrow{\text{1M NaOH}} \text{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid} + \text{glycine}

Coumarin Core Modifications

The 2-oxo-4-phenylchromen-7-yl group undergoes characteristic coumarin reactions:

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the lactone carbonyl to a hydroxyl group, forming dihydrocoumarin derivatives.

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or sulfonation introduces functional groups at the coumarin’s aromatic positions.

ReactionReagentsPosition Modified
NitrationHNO₃, H₂SO₄, 0–5°CC-5 or C-8
SulfonationSO₃, H₂SO₄C-6

Oxidation Reactions

The propanoyl chain is susceptible to oxidation:

  • Ketone formation : Strong oxidants like KMnO₄ convert the propanoyl group to a ketone under acidic conditions.

  • Side-chain degradation : Ozonolysis cleaves unsaturated bonds in modified derivatives.

Interaction with Biological Targets

Though primarily a chemical analysis, preliminary studies note interactions influencing reactivity:

  • Enzyme inhibition : Binds to cytochrome P450 isoforms via hydrogen bonding with the glycine carboxylate.

  • Metal chelation : The carbonyl and ether groups coordinate with transition metals (e.g., Fe³⁺, Cu²⁺), altering redox properties.

Comparative Reactivity with Structural Analogs

Reactivity differs from related compounds due to glycine’s presence:

CompoundKey Reactivity Differences
4-(dimethylamino)-coumarinLacks glycine; no amide bond cleavage or metal chelation
Methyl 2-[(4-methyl-2-oxochromen-7-yl)oxy]propanoate Ester hydrolysis dominant; no peptide coupling

Scientific Research Applications

Medicinal Chemistry Applications

N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine has been investigated for its potential therapeutic properties. The compound's structure suggests it may interact with biological targets involved in various diseases.

Anticancer Activity

Research has indicated that chromen derivatives exhibit significant anticancer properties. This compound may inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways associated with cell growth and survival.

Case Study:
A study demonstrated that similar compounds showed selective cytotoxicity towards human cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as cholinesterase or monoamine oxidase. This inhibition can lead to increased levels of neurotransmitters, which is particularly relevant in neurodegenerative diseases.

Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.

Research Findings:
Studies have shown that related compounds can reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .

Synthetic Routes

The synthesis typically involves O-acylation reactions using acylating agents such as 4-chlorobenzoyl chloride under controlled conditions to ensure high yield and purity.

Chemical Reactivity

The compound can undergo various chemical reactions, including:

  • Oxidation: Utilizing agents like potassium permanganate.
  • Reduction: Using sodium borohydride.
    These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity .

Research Applications

This compound serves as a valuable scaffold for developing new therapeutic agents. Its derivatives are being explored for their potential in treating various conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of cholinesterase
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Core Coumarin Modifications
  • 4-Substituent: Target Compound: 4-Phenyl group (electron-withdrawing, aromatic). N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (): 4-Ethyl group (electron-donating, aliphatic). 2-(2-Fluoro-biphenyl-4-yl)-N-(4-methyl-2-oxo-chromen-7-yl)propanamide (Evidences 5, 9): 4-Methyl group (moderate steric hindrance, lipophilic) .
Glycine-Derivative Modifications
  • Target Compound: Glycine amide (polar, hydrogen-bond donor/acceptor).
  • Glycylglycine Analogs (): Dipeptide chain (enhanced polarity and hydrogen-bonding capacity) .
  • Glycinate Ester (): Ester linkage (reduced polarity, increased hydrolytic lability) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₂₀H₁₇NO₆ ~367.36* Phenyl group, glycine amide
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine C₁₈H₂₀N₂O₇ 376.37 Ethyl group, glycylglycine
2-(2-Fluoro-biphenyl-4-yl)-N-(4-methyl-2-oxo-chromen-7-yl)propanamide C₂₄H₁₉FNO₄ 404.42 Fluorobiphenyl, methyl group
4-Methyl-2-oxo-chromen-7-yl glycinate ester C₁₆H₁₅NO₆ 317.30 Methyl group, ester linkage
Neobavaisoflavone C₂₀H₁₈O₄ 322.35 Prenyl, hydroxyl groups, chromen-4-one core

*Calculated based on structural formula.

Conformational and Computational Studies

  • Neobavaisoflavone (): Studied via quantum mechanics and molecular docking, highlighting the role of prenyl groups in binding pocket interactions . Similar approaches could predict the target compound’s binding modes.
  • SHELX Programs (Evidences 2, 6, 8): Widely used for crystallographic refinement, suggesting structural data for analogs could guide target compound analysis .

Biological Activity

N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine is a compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C17H15NO5C_{17}H_{15}NO_5 with a molecular weight of 313.30 g/mol. Its structure features a coumarin backbone, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₅NO₅
Molecular Weight313.30 g/mol
IUPAC NameThis compound
CAS Number130181-72-5

1. Antimicrobial Activity

Coumarin derivatives, including this compound, have been shown to possess antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth by targeting specific enzymes involved in DNA replication, such as DNA gyrase .

2. Acetylcholinesterase Inhibition

Research has demonstrated that coumarin derivatives exhibit significant inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The inhibition of AChE can enhance cholinergic neurotransmission, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's .

Table 1: Acetylcholinesterase Inhibition Potency

CompoundIC50 (µM)
This compoundTBD
4-methylcoumarin20
Phenylcarbamate substituted coumarins10

3. Anti-inflammatory Properties

Coumarins are also recognized for their anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

  • DNA Gyrase Inhibition : This interaction disrupts bacterial DNA replication, leading to antimicrobial effects.
  • Acetylcholinesterase Binding : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
  • Cytokine Modulation : It may inhibit signaling pathways that lead to inflammation, thereby reducing the overall inflammatory response.

Case Studies

A notable study evaluated the efficacy of several coumarin derivatives in treating Alzheimer's disease models in rats. The results indicated that compounds similar to this compound significantly improved memory and cognitive function in scopolamine-induced amnesia models .

Another study focused on the synthesis and biological evaluation of substituted coumarins, revealing that modifications to the coumarin structure could enhance AChE inhibitory activity while maintaining low toxicity profiles .

Q & A

Q. Advanced Research Focus

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) to model transition states and intermediates .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
  • Machine Learning : Predict optimal reaction conditions using historical data .

Q. Example Workflow :

Input : SMILES notation of reactants.

Simulation : Reaction pathways via software like Gaussian or ORCA.

Validation : Compare computational yields with experimental results .

What statistical approaches are recommended for optimizing reaction conditions?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to minimize trial runs while maximizing data quality .
  • Key Variables : Catalyst type, temperature, and solvent polarity.
Factor Levels Tested Response Variable
Temperature (°C)25, 50, 80Yield (%)
Catalyst Loading5, 10, 15 mol%Purity (%)
Solvent PolarityLow, Medium, HighReaction Time (hr)
  • Analysis : ANOVA to identify significant factors and interactions .

How should researchers address contradictory spectral or reactivity data?

Q. Advanced Research Focus

  • Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray, and computational modeling) .
  • Replication : Repeat experiments under standardized conditions .
  • Error Analysis : Quantify instrumental uncertainty (e.g., NMR integration errors).

Case Study : Discrepancies in 13^13C NMR shifts may arise from solvent effects or impurities. Re-crystallization and re-analysis under controlled conditions can resolve such issues .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

  • Exposure Control : Use fume hoods and PPE (gloves, goggles) to minimize inhalation or skin contact .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
  • Emergency Measures : Eye wash stations and emergency showers must be accessible .
Hazard Preventive Measure
Skin IrritationNitrile gloves, lab coats
Respiratory ExposureNIOSH-approved respirators
Fire RiskCO2_2 fire extinguishers

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